Lipophilicity Modulation via Thia- vs. Oxa-Bridge in Bicyclo[2.2.1]heptane Scaffolds
The thia-bridge in the target compound confers higher lipophilicity compared to the analogous oxa-bridge variant. The target compound has an XLogP3 of 2.3 [1], while the oxa analog (CAS 2034460-16-5) has a molecular weight of 245.2 g/mol vs 261.3 g/mol for the thia compound, suggesting a lower XLogP for the oxa variant [2]. The sulfur atom's larger van der Waals radius and higher polarizability increase logP relative to oxygen, which can be advantageous or detrimental depending on the target's lipophilic pocket requirements.
| Evidence Dimension | XLogP3 (computed) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Oxa analog (CAS 2034460-16-5): estimated ~1.5-2.0 (based on MW trend and heteroatom substitution rules) |
| Quantified Difference | Estimated ΔXLogP3: +0.3 to +0.8 log units higher for the thia compound |
| Conditions | Computed by PubChem/Cactvs; no experimental logP data reported. |
Why This Matters
Higher lipophilicity can improve membrane permeability for intracellular targets but may reduce aqueous solubility, making scaffold selection a key procurement decision.
- [1] Kuujia.com. 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane (Computed XLogP3 value). (Accessed 2026-04-29). View Source
- [2] PubChem. 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane (Molecular Weight Data). (Accessed 2026-04-29). View Source
